molecular formula C15H15ClN2O2 B14570556 Urea, N'-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- CAS No. 61293-84-3

Urea, N'-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-

Cat. No.: B14570556
CAS No.: 61293-84-3
M. Wt: 290.74 g/mol
InChI Key: MJFMAZPWXBXDNY-UHFFFAOYSA-N
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Description

Urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- is a synthetic organic compound that belongs to the class of substituted ureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of different functional groups in its structure makes it a versatile compound with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- typically involves the reaction of 4-chloroaniline, phenyl isocyanate, and 2-hydroxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of a new substituted urea derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.

Biology

In biological research, substituted ureas are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Medically, compounds similar to urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- have been investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound may be used in the production of polymers, resins, and other materials due to its ability to form stable chemical bonds.

Mechanism of Action

The mechanism of action of urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl and phenyl groups allows it to form hydrogen bonds and hydrophobic interactions, respectively, which can modulate the activity of its targets. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N’-(4-chlorophenyl)-N-methyl-N-phenyl-
  • Urea, N’-(4-bromophenyl)-N-(2-hydroxyethyl)-N-phenyl-
  • Urea, N’-(4-chlorophenyl)-N-(2-hydroxypropyl)-N-phenyl-

Uniqueness

The uniqueness of urea, N’-(4-chlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.

Properties

CAS No.

61293-84-3

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-hydroxyethyl)-1-phenylurea

InChI

InChI=1S/C15H15ClN2O2/c16-12-6-8-13(9-7-12)17-15(20)18(10-11-19)14-4-2-1-3-5-14/h1-9,19H,10-11H2,(H,17,20)

InChI Key

MJFMAZPWXBXDNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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